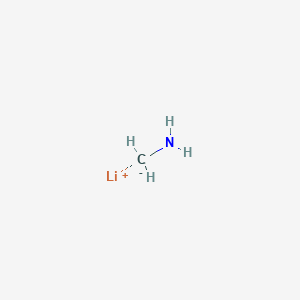
Lithium aminomethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium aminomethanide is an organolithium compound with the chemical formula LiCH₂NH₂. It is a versatile reagent in organic synthesis, known for its strong nucleophilic and basic properties. This compound is particularly useful in the formation of carbon-carbon and carbon-nitrogen bonds, making it a valuable tool in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium aminomethanide can be synthesized through the reaction of lithium amide (LiNH₂) with formaldehyde (CH₂O). The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{LiNH}_2 + \text{CH}_2\text{O} \rightarrow \text{LiCH}_2\text{NH}_2 ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organolithium chemistry may pave the way for more efficient large-scale production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Lithium aminomethanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Deprotonation: It acts as a strong base, deprotonating weak acids.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Reagents: Carbonyl compounds, alkyl halides, esters.
Major Products Formed:
Alcohols: From nucleophilic addition to aldehydes and ketones.
Amines: From substitution reactions with alkyl halides.
Scientific Research Applications
Lithium aminomethanide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of lithium aminomethanide involves its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic species. The pathways involved typically include nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Lithium Diisopropylamide (LDA): Another strong base used in organic synthesis.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent.
Lithium Methoxide (LiOCH₃): A nucleophilic reagent used in various organic reactions.
Uniqueness: Lithium aminomethanide is unique due to its dual functionality as both a nucleophile and a base. This makes it particularly versatile in organic synthesis, allowing it to participate in a wide range of reactions that other lithium compounds may not be suitable for.
Properties
CAS No. |
59189-59-2 |
|---|---|
Molecular Formula |
CH4LiN |
Molecular Weight |
37.0 g/mol |
IUPAC Name |
lithium;methanamine |
InChI |
InChI=1S/CH4N.Li/c1-2;/h1-2H2;/q-1;+1 |
InChI Key |
QUWWDJBKHQNVTQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















